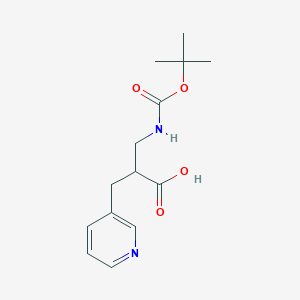
(S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in protecting hydroxyl groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol typically involves the protection of the hydroxyl group of (S)-4-phenylbutan-1-ol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same reagents and conditions but with optimized parameters to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: TBAF in tetrahydrofuran (THF).
Major Products
Oxidation: (S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-one.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol is used in various scientific research applications:
Chemistry: As a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology: In the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: In the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the production of fine chemicals and advanced materials where precise control over functional group transformations is necessary.
Mechanism of Action
The mechanism of action of (S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial in multi-step syntheses where selective reactivity is required. The TBDMS group can be removed under mild conditions using fluoride ions, restoring the free hydroxyl group for further reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-2-ol: Similar structure but with the hydroxyl group at a different position.
(S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
(S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness
The uniqueness of (S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol lies in its specific configuration and the presence of the TBDMS protecting group. This combination provides stability and reactivity that are advantageous in various synthetic applications, making it a valuable compound in organic chemistry.
Properties
Molecular Formula |
C16H28O2Si |
|---|---|
Molecular Weight |
280.48 g/mol |
IUPAC Name |
(4S)-4-[tert-butyl(dimethyl)silyl]oxy-4-phenylbutan-1-ol |
InChI |
InChI=1S/C16H28O2Si/c1-16(2,3)19(4,5)18-15(12-9-13-17)14-10-7-6-8-11-14/h6-8,10-11,15,17H,9,12-13H2,1-5H3/t15-/m0/s1 |
InChI Key |
PNPHQYBEZGQPHH-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CCCO)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CCCO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



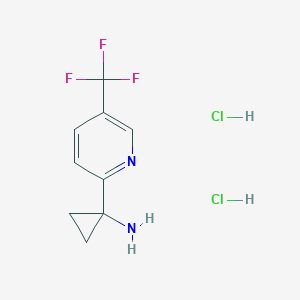
![(3aS,4S,6S,6aS)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde](/img/structure/B11843337.png)
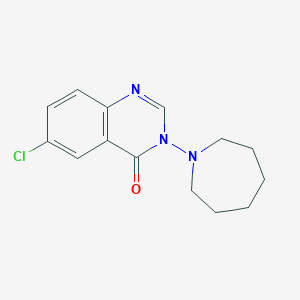
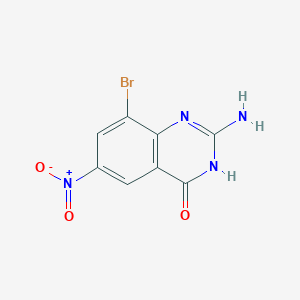

![9-(Naphthalen-2-yl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11843368.png)



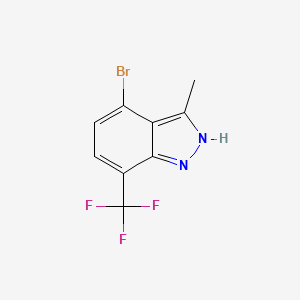
![3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one](/img/structure/B11843395.png)
